Atiprosin

Übersicht

Beschreibung

Atiprosin ist eine chemische Verbindung, die für ihr Potenzial als Antihypertensivum bekannt ist. Es wirkt als selektiver Alpha-1-Adrenozeptor-Antagonist, d. h. es kann die Wirkung bestimmter Neurotransmitter blockieren, die eine Verengung der Blutgefäße verursachen, wodurch der Blutdruck gesenkt wird . Zusätzlich zeigt this compound eine gewisse Antihistaminaktivität, obwohl diese im Vergleich zu seinen alpha-blockierenden Eigenschaften deutlich schwächer ist .

Vorbereitungsmethoden

Die Synthese von Atiprosin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Pyrazino[2',3':3,4]pyrido[1,2-a]indol ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Funktionalisierung: Die Kernstruktur wird dann funktionalisiert, indem Ethyl-, Isopropyl- und Methylgruppen an bestimmten Positionen eingeführt werden.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann auch reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Analyse Chemischer Reaktionen

Atiprosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Receptor Activity Profile

Atiprosin exhibits significant activity as an alpha-1 adrenoceptor antagonist, with a pA2 value of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but higher than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . Additionally, this compound demonstrates selectivity for alpha-1 over alpha-2 adrenoceptors, being over 100-fold less potent at the latter .

The compound also acts as a serotonin 5-HT2 receptor antagonist, although with lesser potency compared to ketanserin (pA2 this compound = 6.87; ketanserin = 8.61) . Furthermore, this compound shows notable histamine H1-antagonist activity (pA2 = 7.32), although it is less potent than its alpha-1 antagonist action .

Cardiovascular Research

Given its profile as an alpha-1 adrenoceptor antagonist, this compound has potential applications in cardiovascular medicine. Alpha-1 antagonists are commonly utilized to manage conditions such as hypertension and benign prostatic hyperplasia by promoting vasodilation and reducing peripheral resistance.

Psychopharmacology

The serotonin receptor antagonism exhibited by this compound suggests potential applications in psychopharmacology, particularly in the treatment of mood disorders or anxiety-related conditions. The modulation of serotonin pathways can influence mood regulation and anxiety levels.

Wirkmechanismus

Atiprosin exerts its effects by selectively blocking alpha-1-adrenergic receptors. These receptors are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the action of neurotransmitters like norepinephrine, which normally cause blood vessels to constrict. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the alpha-1-adrenergic receptors, and the pathways affected are those related to vasoconstriction and blood pressure regulation .

Vergleich Mit ähnlichen Verbindungen

Atiprosin ähnelt anderen Alpha-1-Adrenozeptor-Antagonisten wie Prazosin und Ketanserin. Es ist einzigartig in seiner spezifischen chemischen Struktur und dem Gleichgewicht seiner alpha-blockierenden und antihistaminischen Aktivitäten. Im Gegensatz zu Prazosin, das in der klinischen Praxis weit verbreitet ist, wurde this compound nie vermarktet . Ketanserin hingegen hat auch Eigenschaften eines Serotoninrezeptor-Antagonisten, die this compound fehlen .

Ähnliche Verbindungen

Prazosin: Ein weiterer Alpha-1-Adrenozeptor-Antagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Ketanserin: Ein Alpha-1-Adrenozeptor-Antagonist mit zusätzlichen Eigenschaften eines Serotoninrezeptor-Antagonisten.

Biologische Aktivität

Atiprosin, also known as AY-28228, is a compound that has been studied for its pharmacological properties, particularly its activity as an antagonist at various receptor sites. This article provides a comprehensive overview of the biological activity of this compound, highlighting its receptor profiles, pharmacological effects, and relevant case studies.

Receptor Activity Profile

This compound exhibits significant activity as an alpha-adrenoceptor antagonist , with a potency (pA2) of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but greater than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . The compound shows selectivity for alpha 1-adrenoceptors , being over 100-fold less potent at alpha 2-adrenoceptors (pA2 = 6.04).

In addition to its alpha-adrenoceptor antagonism, this compound also acts as a serotonin 5-HT2-receptor antagonist with a potency of pA2 = 6.87, although this is less potent compared to ketanserin (pA2 = 8.61). Furthermore, it displays histamine H1-antagonist activity (pA2 = 7.32), albeit with lower potency than its alpha 1-adrenoceptor antagonism .

Pharmacological Effects

The pharmacological implications of this compound's receptor activity are noteworthy:

- Alpha-Adrenoceptor Antagonism : The ability to block alpha 1-adrenoceptors can lead to vasodilation and reduced blood pressure, making this compound potentially useful in treating hypertension.

- Serotonin Receptor Antagonism : Its action on serotonin receptors may contribute to effects on mood and anxiety, although specific clinical applications in this area require further research.

- Histamine Antagonism : The histamine H1-antagonist properties suggest potential applications in allergy treatment or conditions involving histamine release.

Comparative Potency Table

| Receptor Type | This compound pA2 | Ketanserin pA2 | Prazosin pA2 | Indoramin pA2 |

|---|---|---|---|---|

| Alpha 1-Adrenoceptor | 8.11 | 7.34 | 8.78 | 7.85 |

| Alpha 2-Adrenoceptor | 6.04 | N/A | N/A | N/A |

| Serotonin 5-HT2 | 6.87 | 8.61 | N/A | N/A |

| Histamine H1 | 7.32 | >8.77 | N/A | >8.83 |

Case Studies and Research Findings

Research has explored the therapeutic potential of this compound in various contexts:

- Hypertension Management : In studies involving isolated tissues, this compound demonstrated effective antagonism of alpha-adrenoceptors leading to decreased vascular resistance . This suggests its potential use in managing hypertension.

- Anxiety Disorders : Given its serotonin receptor antagonism, further investigations are warranted to assess the efficacy of this compound in anxiety-related disorders.

- Allergic Reactions : Due to its H1-antagonist properties, this compound may offer benefits in treating allergic responses, though clinical trials would be necessary to confirm this application.

Eigenschaften

CAS-Nummer |

89303-63-9 |

|---|---|

Molekularformel |

C20H29N3 |

Molekulargewicht |

311.5 g/mol |

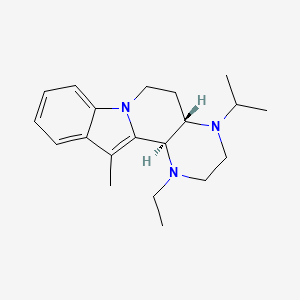

IUPAC-Name |

(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |

InChI |

InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1 |

InChI-Schlüssel |

WXNVFYIBELASJW-AZUAARDMSA-N |

SMILES |

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |

Isomerische SMILES |

CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |

Kanonische SMILES |

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.